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molecular formula C7H7ClN2O B146135 2-chloro-N-methylisonicotinamide CAS No. 131418-11-6

2-chloro-N-methylisonicotinamide

Cat. No. B146135
M. Wt: 170.59 g/mol
InChI Key: HZCPKEZVYGEGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06586424B2

Procedure details

2-Chloroisonicotinic acid (12-2, 250 mg, 1.59 mmole), tert-butylpiperazine-1-carboxylate (355 mg, 1.9 mmole), EDC (365 mg, 1.9 mmole), and HOBt (257 mg, 1.9 mmole) were combined in dry DMF (10 mL). To this was added Et3N (0.55 mL, 3.97 mmole) at RT. After 18 hr the mixture was diluted with H2O and extracted with EtOAc (4×). The combined organic layers were washed with H2O, brine; then dried (MgSO4), filtered, and concentrated to give the titled compound as an amber oil which was used immediately in the next step.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
355 mg
Type
reactant
Reaction Step Two
Name
Quantity
365 mg
Type
reactant
Reaction Step Three
Name
Quantity
257 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.55 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([NH:7][CH3:8])=[O:6].[C:12]([O:16][C:17]([N:19]1[CH2:24]CN[CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13].C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.CCN(CC)CC>CN(C=O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([N:7]1[CH2:21][CH2:20][N:19]([C:17]([O:16][C:12]([CH3:13])([CH3:15])[CH3:14])=[O:18])[CH2:24][CH2:8]1)=[O:6]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)NC)C=CN1
Step Two
Name
Quantity
355 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Step Three
Name
Quantity
365 mg
Type
reactant
Smiles
C(CCl)Cl
Step Four
Name
Quantity
257 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Five
Name
Quantity
0.55 mL
Type
reactant
Smiles
CCN(CC)CC
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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